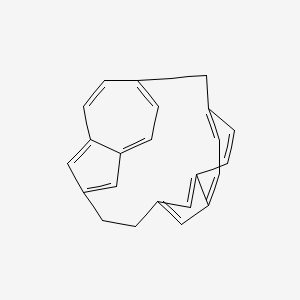
1,1-Difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoroethene, prop-1-ene, and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties, making them valuable in various fields such as refrigeration, polymer production, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethene can be synthesized through the elimination reaction from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane . Prop-1-ene is typically produced by the catalytic cracking of hydrocarbons or by the dehydrogenation of propane. 1,1,2,2-Tetrafluoroethene is synthesized by the dehalogenation of 1,1,2,2-tetrachloroethane using zinc dust in the presence of a solvent.
Industrial Production Methods: 1,1-Difluoroethene is produced industrially by the fluorination of acetylene or vinyl chloride . Prop-1-ene is produced on a large scale by the steam cracking of naphtha or propane. 1,1,2,2-Tetrafluoroethene is produced by the pyrolysis of chlorodifluoromethane.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoroethene undergoes various reactions, including polymerization, addition, and substitution reactions. It can react with halogens, hydrogen halides, and other electrophiles to form addition products Prop-1-ene undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation
Common Reagents and Conditions: 1,1-Difluoroethene reacts with halogens like chlorine and bromine under mild conditions to form dihalogenated products. Prop-1-ene reacts with hydrogen in the presence of a metal catalyst like palladium to form propane. 1,1,2,2-Tetrafluoroethene polymerizes under high pressure and temperature in the presence of a radical initiator to form PTFE.
Major Products Formed: The major products formed from the reactions of 1,1-difluoroethene include dihalogenated compounds and polymers. Prop-1-ene forms propane, 1,2-dibromopropane, and other addition products. 1,1,2,2-Tetrafluoroethene forms PTFE, which is widely used in non-stick coatings and other applications.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoroethene is used in the production of fluoropolymers and as a refrigerant . Prop-1-ene is used as a monomer in the production of polypropylene, a widely used plastic. 1,1,2,2-Tetrafluoroethene is used in the production of PTFE, which has applications in non-stick cookware, electrical insulation, and chemical-resistant coatings .
Wirkmechanismus
1,1-Difluoroethene exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances the stability and reactivity of the compound, allowing it to participate in various chemical reactions. Prop-1-ene acts as a substrate for polymerization reactions, forming long-chain polymers. 1,1,2,2-Tetrafluoroethene undergoes radical polymerization to form PTFE, which has unique properties such as high thermal stability and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Difluoroethane
- 1,1,1-Trifluoroethane
- 1,1,1,2-Tetrafluoroethane
- Vinylidene fluoride
Comparison: 1,1-Difluoroethene is unique due to its ability to undergo polymerization to form fluoropolymers with high chemical resistance and thermal stability. Compared to 1,1-difluoroethane, it has a higher reactivity due to the presence of a double bond. 1,1,1-Trifluoroethane and 1,1,1,2-tetrafluoroethane are primarily used as refrigerants, whereas 1,1-difluoroethene is used in polymer production. Vinylidene fluoride is similar in its ability to form polymers but differs in its specific applications and properties .
Eigenschaften
CAS-Nummer |
54675-89-7 |
|---|---|
Molekularformel |
C7H8F6 |
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
1,1-difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3H6.C2F4.C2H2F2/c1-3-2;3-1(4)2(5)6;1-2(3)4/h3H,1H2,2H3;;1H2 |
InChI-Schlüssel |
HEEXGWCITHSUCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C.C=C(F)F.C(=C(F)F)(F)F |
Verwandte CAS-Nummern |
54675-89-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)

![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)

![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)

![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)






